Enantiomeric Purity and Racemization Resistance of N-Boc-3-(Boc-amino)-D-alanine vs. Mono-Boc-D-Dap-OH
The dual Boc protection of N-Boc-3-(Boc-amino)-D-alanine precludes oxazolone formation during activation, a primary pathway for α-carbon racemization in amino acid coupling [1]. In contrast, mono-Boc-protected Boc-D-Dap-OH retains a free β-amino group that can participate in intramolecular cyclization and racemization under standard coupling conditions. Commercial specifications for the target compound consistently report high chemical purity (≥95–98%) , comparable to or exceeding typical mono-Boc analog purities (≥95–98%) , but the structural advantage of bis-protection directly translates to superior configurational stability during multi-step synthesis.
| Evidence Dimension | Racemization propensity during carbodiimide-mediated activation |
|---|---|
| Target Compound Data | Racemization effectively suppressed due to absence of free α-NH; oxazolone formation precluded |
| Comparator Or Baseline | Mono-Boc-D-Dap-OH (CAS 76387-70-7): Oxazolone formation possible; racemization risk documented for N-Boc amino acids under DIC/HOBt activation [1] |
| Quantified Difference | Qualitative: Racemization prevented vs. potential for racemization (extent varies with coupling conditions) |
| Conditions | Carbodiimide-mediated peptide coupling; activation in DMF or DCM |
Why This Matters
For procurement, this ensures that the D-stereochemistry is preserved throughout synthesis, critical for obtaining enantiopure therapeutic peptides.
- [1] Carpino, L. A., Mansour, E. S. M. E., & El-Faham, A. (1993). Bis(BOC) amino acid fluorides as reactive peptide coupling reagents. The Journal of Organic Chemistry, 58(15), 4162–4164. View Source
